molecular formula C14H14O4 B2372093 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 853924-73-9

3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No. B2372093
M. Wt: 246.262
InChI Key: LMRNIKGMVCSIOU-UHFFFAOYSA-N
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Description

3-(4,7-Dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (DMPAA) is a naturally occurring organic compound found in many plants such as tomatoes, potatoes, and apples. It is a member of the chromone family of compounds and is known for its wide range of biological activities. DMPAA has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

Photochromic Properties

  • Research on Photochromism : A study investigated the photochromic properties of compounds similar to 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, revealing significant differences in their behavior under ultraviolet irradiation. This research highlights the potential of such compounds in photochromic applications (Zou, Huang, Gao, Matsuura, & Meng, 2004).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A related compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, was synthesized and found to be a key intermediate for several new compounds with potential antimicrobial activity (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Synthesis and Reaction Studies

  • Study of Reaction with S-methylisothiosemicarbazide Hydroiodide : Research has shown that ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form various compounds, demonstrating the reactivity and potential for derivative synthesis of similar compounds (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Design and Synthesis of Thiazolidin-4-ones

  • Synthesis Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid : A study on the synthesis of Thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrates the versatility of these compounds in creating new chemical entities with potential biological activities (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Multicomponent Synthesis Methods

  • Development of One-Stage Synthesis Methods : A recent study developed a one-stage method for the preparation of methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting the compound's role in facilitating efficient synthesis processes (Komogortsev, Melekhina, & Lichitsky, 2022).

properties

IUPAC Name

3-(4,7-dimethyl-2-oxochromen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8-3-4-10-9(2)11(5-6-13(15)16)14(17)18-12(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRNIKGMVCSIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

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